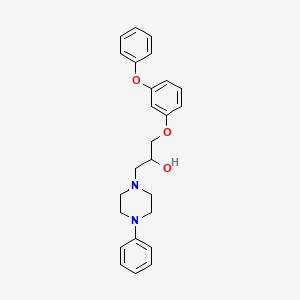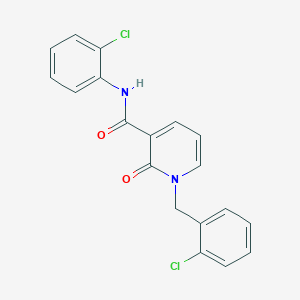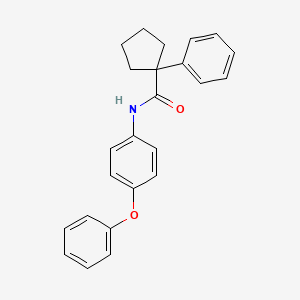![molecular formula C15H25NO5 B2467528 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid CAS No. 2172560-71-1](/img/structure/B2467528.png)
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid is a chemical compound with the molecular formula C15H25NO5 and a molecular weight of 299.37 g/mol . This compound is characterized by the presence of a piperidine ring, an oxolane ring, and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Oxolane Ring: The oxolane ring is introduced through a cyclization reaction involving appropriate precursors.
Coupling of the Piperidine and Oxolane Rings: The final step involves coupling the piperidine and oxolane rings to form the desired compound.
Chemical Reactions Analysis
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or oxolane rings are replaced with other groups.
Scientific Research Applications
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is employed in medicinal chemistry for the development of potential therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its interactions with biological targets .
Comparison with Similar Compounds
5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-2-carboxylic acid can be compared with other similar compounds, such as:
5-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-1H-pyrazole-4-carboxylic acid: This compound has a similar piperidine ring but features a pyrazole ring instead of an oxolane ring.
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a piperidine ring with a Boc protecting group but has a pyrazole ring with a methyl substitution.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-15(2,3)21-14(19)16-8-6-10(7-9-16)11-4-5-12(20-11)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBUIHVVVXOVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467449.png)
![5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B2467450.png)
![N-butyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2467453.png)

![5-Chloro-n-cyclopropyl-6-fluoro-n-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2467458.png)
![1-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2467460.png)
![3-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2467462.png)



![[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2467467.png)
